molecular formula C3H5NaO4S B6601740 sodium 2-methoxy-2-oxoethane-1-sulfinate CAS No. 1866983-18-7

sodium 2-methoxy-2-oxoethane-1-sulfinate

Cat. No.: B6601740
CAS No.: 1866983-18-7
M. Wt: 160.13 g/mol
InChI Key: ZTRGOCGYEKQZEE-UHFFFAOYSA-M
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Preparation Methods

The preparation of sodium 2-methoxy-2-oxoethane-1-sulfinate involves synthetic routes that typically include the reaction of methoxyacetic acid with sulfur dioxide and sodium hydroxide. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.

Chemical Reactions Analysis

Sodium 2-methoxy-2-oxoethane-1-sulfinate undergoes various types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent, converting other compounds to their reduced forms.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.

    Oxidation Reactions: Although less common, it can be oxidized under specific conditions to form sulfonates.

Common reagents used in these reactions include sulfur dioxide, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and the substrates involved.

Scientific Research Applications

Sodium 2-methoxy-2-oxoethane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2-methoxy-2-oxoethane-1-sulfinate exerts its effects involves its ability to donate electrons, thereby reducing other compounds. This electron donation is facilitated by the sulfinic acid group, which undergoes oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Sodium 2-methoxy-2-oxoethane-1-sulfinate can be compared with other sulfinic acid derivatives, such as:

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

What sets this compound apart is its unique methoxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .

Properties

IUPAC Name

sodium;2-methoxy-2-oxoethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRGOCGYEKQZEE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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